2-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide
Overview
Description
2-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a nitro group, a pyridine ring, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with trans-β-nitrostyrene in the presence of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC. The reaction is carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with an isolated yield of 82% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques would likely be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzoxazole ring.
Oxidation: The pyridine ring can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Introduction of hydroxyl or carbonyl groups on the pyridine ring.
Scientific Research Applications
2-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent due to its structural similarity to known bioactive compounds.
Materials Science: The compound is used in the development of spin-crossover materials, which have applications in data storage and sensors.
Coordination Chemistry: It serves as a ligand in the formation of metal-organic frameworks, which are studied for their catalytic and adsorption properties.
Mechanism of Action
The mechanism of action of 2-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide largely depends on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the benzoxazole moiety.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group instead of a nitro group.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Similar but with a different substitution pattern.
Uniqueness
2-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of both the nitro group and the benzoxazole ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-nitro-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O4/c24-18(14-3-1-2-4-16(14)23(25)26)21-13-5-6-17-15(11-13)22-19(27-17)12-7-9-20-10-8-12/h1-11H,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCTYEVPMSIIKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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